N-cyclopentyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-cyclopentyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (hereafter referred to by its full systematic name) is a structurally complex heterocyclic compound featuring a fused tricyclic core. Its unique architecture includes:
- A 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene backbone, which combines imino, oxo, and prop-2-enyl substituents.
- A methyl group at position 11 and a prop-2-enyl moiety at position 7, which may influence reactivity and conformational flexibility.
The compound’s synthesis likely involves multi-step cyclization and functionalization strategies, as inferred from analogous spirocyclic and benzothiazole-containing compounds . Characterization methods such as X-ray crystallography (via SHELX or SIR97 ) and spectroscopic techniques (IR, UV-Vis) are critical for structural validation.
Properties
IUPAC Name |
N-cyclopentyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-3-10-25-17(22)15(20(27)23-14-8-4-5-9-14)12-16-19(25)24-18-13(2)7-6-11-26(18)21(16)28/h3,6-7,11-12,14,22H,1,4-5,8-10H2,2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPXCGPXELDRBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510761-42-9 | |
| Record name | 1-ALLYL-N-CYCLOPENTYL-2-IMINO-10-METHYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the tricyclic core and the introduction of various functional groups. Common synthetic routes may involve cyclization reactions, condensation reactions, and the use of protecting groups to achieve the desired structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to improve efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
N-cyclopentyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored as a potential drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Core Framework : A 7-oxa-9-aza-spiro[4.5]decane system, distinct from the triazatricyclic core of the target compound.
- Substituents: A dimethylamino-phenyl group at position 8 (vs. cyclopentyl carboxamide in the target). A benzothiazole moiety at position 9 (absent in the target).
- Implications: The spiro system introduces conformational rigidity but lacks the fused tricyclic complexity of the target.
8-(2-hydroxy-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Core Framework : Similar spiro system as above.
- Substituents :
- A 2-hydroxyphenyl group at position 8 (vs. cyclopentyl carboxamide).
- Retains the benzothiazole moiety.
- Implications :
- The hydroxyl group increases hydrophilicity compared to the target’s cyclopentyl carboxamide, which may enhance membrane permeability.
Functional Group Comparison
| Feature | Target Compound | Spirocyclic Analogues |
|---|---|---|
| Core Structure | 1,7,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene | 7-Oxa-9-aza-spiro[4.5]decane |
| Key Substituents | Cyclopentyl carboxamide, prop-2-enyl, methyl | Benzothiazole, dimethylamino-phenyl, hydroxyphenyl |
| Conformational Rigidity | High (fused tricyclic system) | Moderate (spiro system) |
| Reactivity | Prop-2-enyl enables potential polymerization or electrophilic addition | Benzothiazole supports π-π interactions; hydroxyl/dimethylamino groups enhance solubility |
| Lipophilicity | Higher (cyclopentyl group) | Lower (polar substituents like hydroxyl) |
Biological Activity
N-cyclopentyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its intricate molecular structure and potential biological activities. The compound features multiple functional groups such as an imino group, a carbonyl group, and a carboxamide group, which contribute to its diverse chemical reactivity and biological properties.
Molecular Characteristics
- Molecular Formula : C20H21N5O3
- Molecular Weight : Approximately 455.6 g/mol
Structural Features
The compound's unique triazatricyclo framework includes:
- A cyclic structure with multiple nitrogen atoms.
- Functional groups that may enhance its interaction with biological targets.
Research indicates that N-cyclopentyl derivatives may exhibit significant biological activity, particularly as potential inhibitors of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation; thus, inhibition could have implications for cancer treatment. The compound's structural features allow it to effectively bind to CDK2/cyclin A2 complexes, potentially inhibiting their activity and affecting cellular proliferation pathways.
Anticancer Potential
Preliminary studies have shown that N-cyclopentyl derivatives may possess anticancer properties:
- In Vitro Studies : Compounds similar to N-cyclopentyl have demonstrated antiproliferative activity against various cancer cell lines including breast cancer cells (e.g., MCF-7 and MDA-MB-468) through mechanisms involving apoptosis induction and cell cycle arrest.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to N-cyclopentyl:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-butan-2-yl-N-cyclopentyl derivative | Similar triazatricyclo structure | Potential CDK2 inhibition |
| N-(phenylmethyl)-3-[N'-(1-pyridin-4-yl-methanoyl)-hydrazino]-propionamide | Contains phenylethyl moiety | Investigated for anti-cancer properties |
| N-benzylcarbamoylethyl-n'isonicotinoylhydrazine | Features hydrazine linkages | Potential anti-tumor activity |
Study on Antiproliferative Activity
A study conducted on various tetraheterocyclic compounds revealed that select derivatives exhibited notable cytotoxicity against breast cancer cell lines. Particularly, compounds that share structural similarities with N-cyclopentyl showed promising results in inhibiting cell proliferation.
Key Findings:
- Compounds Tested : 26 tetraheterocyclic derivatives.
- Cell Lines Used : MCF-7 and MDA-MB-468.
- Results : Compounds 18 and 20 showed the highest cytotoxicity in one-dose assays.
Molecular Docking Simulations
Molecular docking studies indicated that certain derivatives bind effectively to the active sites of target proteins involved in cancer pathways:
- Target Protein : Topoisomerase I (TOPO I).
These findings suggest that N-cyclopentyl derivatives could serve as lead pharmacological candidates for further development in cancer therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
